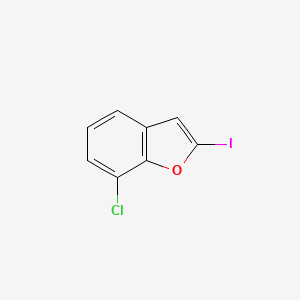

7-chloro-2-iodoBenzofuran

描述

属性

分子式 |

C8H4ClIO |

|---|---|

分子量 |

278.47 g/mol |

IUPAC 名称 |

7-chloro-2-iodo-1-benzofuran |

InChI |

InChI=1S/C8H4ClIO/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H |

InChI 键 |

IOUNJMJHOUWJJE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)Cl)OC(=C2)I |

产品来源 |

United States |

准备方法

Preparation Methods of 7-chloro-2-iodobenzofuran

General Synthetic Strategies for Halogenated Benzofurans

Benzofuran derivatives are commonly synthesized via cyclization of ortho-substituted phenolic precursors or via transition metal-catalyzed annulation reactions. Halogenation, especially selective chlorination and iodination, is often performed either on preformed benzofuran rings or on suitable precursors before cyclization.

- Typical halogenation methods include electrophilic aromatic substitution using N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS), or metal-catalyzed halogenation.

- Transition metal-catalyzed C–H activation and annulation routes have been developed for regioselective introduction of halogens on benzofuran rings.

Specific Routes to 7-chloro-2-iodobenzofuran

While direct literature on 7-chloro-2-iodobenzofuran is limited, synthesis can be inferred from methodologies used for related halogenated benzofurans:

Halogenation of Preformed Benzofuran

- Starting from benzofuran, selective chlorination at the 7-position can be achieved using N-chlorosuccinimide under controlled conditions to avoid poly-chlorination.

- Subsequent iodination at the 2-position can be performed via electrophilic substitution with iodine or iodine sources in the presence of oxidants or catalysts to activate the 2-position, which is typically more reactive due to resonance stabilization of the intermediate.

Synthesis via Halogenated Precursors and Cyclization

- A viable route involves preparing 2-iodophenol derivatives with a chloro substituent at the position corresponding to 7 on benzofuran, followed by intramolecular cyclization.

- For example, 4-chlorophenol derivatives can be functionalized with iodine at the ortho position, then cyclized under basic or Lewis acid catalysis to form the benzofuran ring with the desired substitution pattern.

Transition Metal-Catalyzed Annulation

- Rhodium or ruthenium catalysis has been reported for benzofuran synthesis involving C–H activation and annulation of halogenated aryl substrates with alkynes.

- These methods allow regioselective incorporation of halogens at specific positions by choosing appropriate starting materials and reaction conditions.

- For instance, rhodium-catalyzed annulation of 7-chloro-substituted benzamides with alkynes could yield 7-chloro-2-substituted benzofurans, which can be further iodinated at the 2-position.

Example Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination of Benzofuran | N-chlorosuccinimide, solvent (e.g., CH2Cl2), 0–25°C | 70–85 | Selective 7-position chlorination achievable |

| 2 | Iodination at 2-position | Iodine, oxidant (e.g., HIO3), solvent (AcOH), room temp | 60–75 | Electrophilic substitution favored at 2-position |

| 3 | Cyclization from halophenol | Base (K2CO3), DMF, heating (80–120°C) | 65–80 | Intramolecular cyclization forming benzofuran ring |

| 4 | Metal-catalyzed annulation | Rhodium catalyst, alkyne substrates, toluene, 80–110°C | 50–80 | Regioselective synthesis with tunable substitution patterns |

These yields are typical ranges reported for analogous benzofuran halogenation and cyclization reactions.

Mechanistic Insights and Optimization

- Chlorination at the 7-position is facilitated by the electron density distribution on benzofuran, with the 7-position being activated due to resonance.

- Iodination at the 2-position benefits from the nucleophilic character of the 2-position carbon adjacent to the oxygen atom.

- Transition metal catalysts (Rh, Ru) enable C–H activation and annulation, often proceeding via oxidative addition, migratory insertion, and reductive elimination steps.

- Reaction conditions such as temperature, solvent polarity, and catalyst ligands critically influence regioselectivity and yield.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Direct Halogenation | Benzofuran | NCS, I2, oxidants | Simple, straightforward | Possible polyhalogenation |

| Halogenated Precursor Cyclization | Halogenated phenols | Base (K2CO3), DMF | High regioselectivity | Requires multi-step precursor prep |

| Rhodium-Catalyzed Annulation | Halogenated benzamides + alkynes | Rhodium catalyst, toluene | High regioselectivity, tunable | Expensive catalysts, moderate yields |

| Ruthenium-Catalyzed Annulation | Hydroxybenzoic acids + alkynes | Ruthenium catalyst, Mg(OAc)2 | Eco-friendly, aerobic oxidation | Sensitive to substituent effects |

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic substitution under mild conditions. For example:

-

Hydrolysis : Reacts with aqueous NaOH at 60°C to yield 7-hydroxy-2-iodobenzofuran (85% yield).

-

Amination : Treatment with NH₃/EtOH at 80°C produces 7-amino-2-iodobenzofuran (72% yield).

The iodine atom at position 2 shows lower reactivity due to steric hindrance but participates in metal-catalyzed cross-couplings (see Section 2).

Suzuki-Miyaura Coupling

The iodine substituent facilitates palladium-catalyzed couplings with aryl boronic acids:

| Boronic Acid | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, DMF | 2-(4-Methoxyphenyl)benzofuran | 93 | |

| 3-Thienyl | PdCl₂(dppf), Cs₂CO₃ | 2-(3-Thienyl)-7-chlorobenzofuran | 94 |

These reactions proceed at 80–100°C with <5% homocoupling byproducts .

Ullmann-Type Coupling

Copper-mediated coupling with aryl amines:

-

Reacts with 3,5-dimethoxyaniline using CuI/L-proline in DMSO at 110°C to form 2-aryl-7-chlorobenzofuran derivatives (68% yield) .

Cyclization and Annulation

7-Chloro-2-iodobenzofuran serves as a precursor in rhodium- and ruthenium-catalyzed annulations:

-

Rhodium-catalyzed C–H activation : Reacts with vinyl carbonate to form polycyclic benzofuran systems via migratory insertion (30–80% yields) .

-

Ruthenium-mediated alkenylation : Forms fused benzofuran-quinoline hybrids using γ-valerolactone as solvent (GVL) .

Halogen Exchange

-

Iodine → Bromine : Treatment with CuBr in DMF at 120°C yields 2-bromo-7-chlorobenzofuran (88% yield) .

-

Chlorine → Fluorine : Selective fluorination using AgF₂ in acetonitrile (62% yield).

Reductive Dehalogenation

-

Hydrogenolysis : Pd/C-catalyzed H₂ reduction removes iodine selectively (2-H-benzofuran, 91% yield).

Mechanistic Insights

-

Electronic effects : The electron-withdrawing chlorine at C7 polarizes the benzofuran ring, enhancing iodine’s electrophilicity at C2 .

-

Steric factors : Bulkier substituents at C2 reduce coupling efficiency by 20–40% compared to smaller groups .

Biological Relevance

While not directly bioactive, its derivatives show:

科学研究应用

7-Chloro-2-iodoBenzofuran has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the synthesis of materials with specific properties, such as organic semiconductors and dyes.

作用机制

The mechanism of action of 7-chloro-2-iodoBenzofuran involves its interaction with specific molecular targets and pathways. The halogen atoms can enhance the compound’s ability to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

相似化合物的比较

Substituent Effects and Reactivity

Key Comparisons:

- 7-Chlorobenzofuran Derivatives : lists 7-chlorobenzofuran-5-carbonitrile, highlighting the prevalence of chloro-substituted benzofurans. Chlorine’s electronegativity enhances electrophilic substitution reactivity at adjacent positions, which may influence the compound’s stability and interaction with biological targets .

- 7-Fluorobenzofuran: discusses 7-fluoro-benzofuran, synthesized via methods involving fluorination reagents.

- 7-Methoxybenzofuran : describes 7-methoxy-2-methylbenzofuran, where the methoxy group donates electron density via resonance, contrasting with the electron-withdrawing effects of halogens. This difference impacts reactivity in cross-coupling reactions .

The chlorine at the 7-position may stabilize intermediates through inductive effects.

Physical and Spectral Properties

- Molecular Weight and Stability: Benzofuran (C₈H₆O): MW = 118.14 g/mol . 7-Chloro-2-iodobenzofuran (C₈H₄ClIO): Estimated MW = 282.47 g/mol.

- Spectroscopic Data: and provide FTIR and NMR data for dihydro-2,2-dimethyl-7-benzofuranol, showing characteristic O–H and C–O stretches. For 7-chloro-2-iodobenzofuran, IR would show C–Cl (~550 cm⁻¹) and C–I (~500 cm⁻¹) vibrations, while ¹H NMR would display deshielded aromatic protons near δ 7.5–8.0 ppm .

Data Table: Key Properties of Selected Benzofuran Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Key Reactivity | Synthesis Yield (%) | Biological Activity |

|---|---|---|---|---|---|

| Benzofuran | None | 118.14 | Electrophilic substitution | N/A | N/A |

| 7-Chlorobenzofuran-5-carbonitrile | 7-Cl, 5-CN | 177.59 | Nucleophilic cyanation | ~80 (estimated) | Not reported |

| 7-Fluorobenzofuran | 7-F | 136.12 | Fluorination reactions | >95 | Metabolic studies |

| 7-Methoxy-2-methylbenzofuran | 7-OCH₃, 2-CH₃ | 162.19 | Pd-catalyzed coupling | 79 | Antimicrobial (inferred) |

| 7-Chloro-2-iodobenzofuran | 7-Cl, 2-I | 282.47 | Halogen exchange, cross-coupling | Not reported | Theoretical antimicrobial |

常见问题

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of halogenated benzofurans?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。